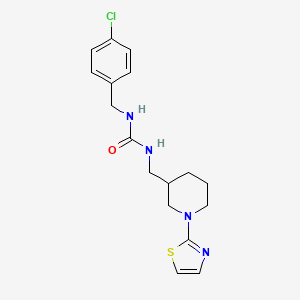
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a synthetic compound with potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes in the human body.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Research has shown that certain urea derivatives, including those with structural similarities to 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, exhibit antimicrobial and anti-proliferative activities. For example, a study by Al-Mutairi et al. (2019) demonstrated that S-arylmethyl derivatives displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Synthesis and Structure Studies
Ling et al. (2008) synthesized novel urea derivatives and confirmed their structures through various analytical techniques. These compounds showed promising antitumor activities, indicating the potential of urea derivatives in cancer research (Ling et al., 2008).
Soluble Epoxide Hydrolase Inhibitors
Urea derivatives with a piperidyl moiety, similar in structure to 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, have been studied for their role as soluble epoxide hydrolase inhibitors. Rose et al. (2010) reported significant improvements in pharmacokinetic parameters and potency in reducing hyperalgesia in an in vivo model (Rose et al., 2010).
Microwave-Assisted Synthesis
Chen et al. (2010) developed a method for synthesizing benzothiazoleurea derivatives, including those structurally related to 1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, using microwave irradiation, demonstrating an efficient synthesis approach (Chen et al., 2010).
Corrosion Inhibition
Mannich bases derived from urea, similar to the compound , have been evaluated as corrosion inhibitors. Jeeva et al. (2015) found that these compounds effectively inhibited corrosion on mild steel surfaces in acidic environments (Jeeva et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c18-15-5-3-13(4-6-15)10-20-16(23)21-11-14-2-1-8-22(12-14)17-19-7-9-24-17/h3-7,9,14H,1-2,8,10-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGNSVLPUVMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)





![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)


![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)
